

# Protocol for Testing Cephadrine Sodium Susceptibility in Bacterial Isolates

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cephadrine sodium

Cat. No.: B12650098

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Application Note & Protocol: AN-CSP-2025-01

## Introduction

Cephadrine is a first-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Determining the susceptibility of clinical bacterial isolates to Cephadrine is crucial for guiding appropriate antimicrobial therapy and monitoring the emergence of resistance. This document provides a detailed protocol for performing **Cephadrine sodium** susceptibility testing in a research or clinical laboratory setting.

It is important to note that current guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) do not provide specific interpretive breakpoints for Cephadrine. Instead, a surrogate first-generation cephalosporin is often tested to infer susceptibility. Cefazolin is the recommended surrogate by CLSI for testing certain Enterobacterales from uncomplicated urinary tract infections (uUTIs) and is also used for Staphylococcus species.<sup>[1]</sup> This protocol will, therefore, focus on the standardized methods for antimicrobial susceptibility testing using Cefazolin as the surrogate for Cephadrine.

## Principle of Susceptibility Testing

Antimicrobial susceptibility testing (AST) is performed to determine the concentration of an antimicrobial agent that inhibits the growth of a specific bacterial isolate. The two most widely

accepted and standardized methods for this purpose are the Kirby-Bauer disk diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

- **Disk Diffusion (Kirby-Bauer):** A standardized inoculum of the test organism is swabbed onto the surface of Mueller-Hinton agar. A paper disk impregnated with a specific concentration of the antimicrobial agent (in this case, 30 µg Cefazolin) is placed on the agar surface. Following incubation, the diameter of the zone of growth inhibition around the disk is measured. This zone diameter is then correlated with interpretive criteria to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).
- **Broth Microdilution (MIC):** The bacterial isolate is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism after incubation is recorded as the Minimum Inhibitory Concentration (MIC). The MIC value is then compared to established breakpoints to determine the susceptibility category.

## Materials and Reagents

### Media and Reagents

- Mueller-Hinton Agar (MHA) plates (4 mm depth)
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Cefazolin sodium analytical standard
- Cefazolin antimicrobial susceptibility disks (30 µg)
- Sterile 0.85% saline or sterile deionized water
- 0.5 McFarland turbidity standard
- Sterile swabs, loops, and pipettes
- Microtiter plates (96-well)

### Quality Control Strains

- *Escherichia coli* ATCC® 25922™

- *Staphylococcus aureus* ATCC® 25923™ (for disk diffusion)
- *Staphylococcus aureus* ATCC® 29213™ (for MIC determination)

## Experimental Protocols

### Inoculum Preparation

- From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 well-isolated colonies of the bacterial isolate.
- Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
- Vortex the suspension to create a smooth, homogenous mixture.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or sterile saline/broth to decrease it. Visually compare the suspension to the McFarland standard against a white background with contrasting black lines. This corresponds to an approximate bacterial concentration of  $1.5 \times 10^8$  CFU/mL.

### Kirby-Bauer Disk Diffusion Method

- Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.
- Rotate the swab several times against the inner wall of the tube to remove excess liquid.
- Inoculate a dry Mueller-Hinton agar plate by streaking the swab evenly over the entire surface in three different directions (rotating the plate approximately 60° between each streaking) to ensure uniform growth.
- Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
- Using sterile forceps, aseptically apply a Cefazolin (30 µg) disk to the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.
- Invert the plates and incubate at  $35 \pm 2^\circ\text{C}$  in ambient air for 16-20 hours.

- After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.

## Broth Microdilution Method for MIC Determination

- Prepare serial twofold dilutions of Cefazolin in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The typical concentration range to test is 0.125 to 64 µg/mL.
- Prepare a diluted inoculum by adding an appropriate volume of the standardized bacterial suspension (from section 4.1) to CAMHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.
- Dispense 100 µL of the diluted inoculum into each well of the microtiter plate containing the Cefazolin dilutions.
- Include a growth control well (containing only inoculated broth) and a sterility control well (containing only uninoculated broth).
- Cover the plate and incubate at  $35 \pm 2^\circ\text{C}$  in ambient air for 16-20 hours.
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Cefazolin at which there is no visible growth.

## Data Presentation and Interpretation

### Interpretive Criteria for Cefazolin

The following tables provide the CLSI interpretive criteria for Cefazolin susceptibility testing.

Table 1: CLSI Interpretive Criteria for Cefazolin Disk Diffusion (30 µg disk)

| Organism Group                         | Zone Diameter (mm) - Susceptible (S) | Zone Diameter (mm) - Intermediate (I) | Zone Diameter (mm) - Resistant (R) |
|--|--------------------------------------|---------------------------------------|------------------------------------|
| Enterobacterales (Systemic Infections) | $\geq 23$                            | 20 - 22                               | $\leq 19$                          |
| Enterobacterales (uUTI Surrogate)[1]   | $\geq 15$                            | -                                     | $\leq 14$                          |
| Staphylococcus aureus                  | $\geq 18$                            | 15 - 17                               | $\leq 14$                          |

Table 2: CLSI Interpretive Criteria for Cefazolin MIC ( $\mu\text{g/mL}$ )

| Organism Group                             | MIC ( $\mu\text{g/mL}$ ) - Susceptible (S) | MIC ( $\mu\text{g/mL}$ ) - Intermediate (I) | MIC ( $\mu\text{g/mL}$ ) - Resistant (R) |
|--|--|---|--|
| Enterobacterales (Systemic Infections) [2] | $\leq 2$                                   | 4   | $\geq 8$                                 |
| Enterobacterales (uUTI Surrogate)[1]       | $\leq 16$                                  | -   | $\geq 32$                                |
| Staphylococcus aureus                      | $\leq 8$                                   | 16  | $\geq 32$                                |

## Quality Control

Quality control testing must be performed with each new batch of media or disks and at least weekly. The results should fall within the acceptable ranges provided in the tables below.

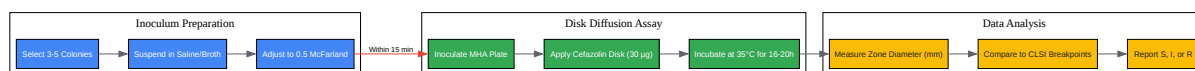
Table 3: Quality Control Ranges for Cefazolin Disk Diffusion (30  $\mu\text{g}$  disk)

| Quality Control Strain             | Acceptable Zone Diameter Range (mm) |
|------------------------------------|-------------------------------------|
| Escherichia coli ATCC® 25922™      | 21 - 27                             |
| Staphylococcus aureus ATCC® 25923™ | 29 - 35                             |

Table 4: Quality Control Ranges for Cefazolin MIC

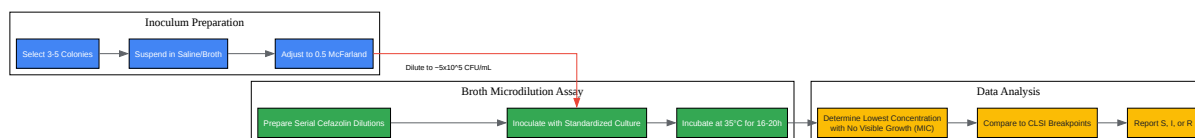
| Quality Control Strain             | Acceptable MIC Range (µg/mL) |
|------------------------------------|------------------------------|
| Escherichia coli ATCC® 25922™      | 0.25 - 1                     |
| Staphylococcus aureus ATCC® 29213™ | 0.25 - 1                     |

## Visualizations



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Caption: Workflow for Cephadrine (via Cefazolin surrogate) susceptibility testing using the disk diffusion method.



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Caption: Workflow for Cephadrine (via Cefazolin surrogate) susceptibility testing using the broth microdilution (MIC) method.

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## References

- 1. Cefazolin as a predictor of urinary cephalosporin activity in indicated Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Cefazolin Reporting for Enterobacteriaceae | CLSI [clsi.org]
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